3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-25-16-8-5-14(6-9-16)7-10-18(24)23-11-12-26-17-4-2-3-15(13-17)19(20,21)22/h2-6,8-9,13H,7,10-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNSLBKRKVCRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)phenol, which is then reacted with 2-bromoethylamine to form 2-(3-(trifluoromethyl)phenoxy)ethylamine.
Amidation Reaction: The intermediate 2-(3-(trifluoromethyl)phenoxy)ethylamine is then reacted with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions, such as using lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoromethyl group, which is known to enhance biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of molecules, which can affect their interaction with biological targets.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1172291-41-6
- Molecular Formula: C₁₉H₂₀F₃NO₃
- Molecular Weight : 367.4 g/mol
- Structure: Features a 4-methoxyphenyl group, a propanamide backbone, and a 2-(3-(trifluoromethyl)phenoxy)ethyl substituent. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the methoxy (OCH₃) group contributes to electron-donating effects .
Synthesis: Likely synthesized via coupling of 3-(4-methoxyphenyl)propanoyl chloride with 2-(3-(trifluoromethyl)phenoxy)ethylamine, analogous to methods in (e.g., bromopropanoyl chloride reactions with amines) .
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Observations :
- Trifluoromethyl vs. Trifluoromethoxy: The target’s CF₃ group (vs.
- Backbone Diversity : Acrylamide derivatives (e.g., 2s ) exhibit planar structures, whereas propanamide analogs (e.g., target compound) have flexible chains, influencing conformational stability.
- Bioactivity : Hydrazide derivatives () show potent antioxidant/anticancer activity, suggesting the target’s methoxyphenyl group could be leveraged for similar applications if functionalized .
Pharmacological Potential
- Antioxidant Activity : Methoxyphenyl-containing compounds (e.g., ’s hydrazides) show radical scavenging, suggesting the target’s OCH₃ group may confer similar properties .
- Anticancer Activity: Analog 3-((4-methoxyphenyl)amino)propanehydrazide derivatives exhibit selectivity for glioblastoma U-87 cells (MTT assay) . The target’s CF₃ group may enhance blood-brain barrier penetration.
- Metabolic Stability : The CF₃ group in the target compound (vs. hydroxyl in ) likely reduces oxidative metabolism, prolonging half-life.
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 353.37 g/mol
The biological activity of this compound is primarily attributed to its structural components, particularly the trifluoromethyl and methoxyphenyl groups. These groups are known to enhance the lipophilicity and bioavailability of compounds, which can lead to increased interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- IC Values :
- MCF-7 (breast cancer): 0.48 µM
- HCT-116 (colon cancer): 0.78 µM
These values indicate that the compound is more potent than several reference drugs used in cancer therapy, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against various pathogens.
- Antichlamydial Activity : Compounds lacking the trifluoromethyl group were inactive, highlighting the importance of this substituent for biological activity. The presence of the trifluoromethyl group significantly enhances the compound's efficacy against Chlamydia species.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.48 | |
| Anticancer | HCT-116 | 0.78 | |
| Antichlamydial | Chlamydia spp. | Not specified |
Case Studies
-
Study on MCF-7 Cells :
- Researchers conducted flow cytometry analysis revealing that treatment with the compound led to cell cycle arrest at the G1 phase and increased apoptotic markers such as caspase-3/7 activity.
- Western blot analysis indicated an increase in p53 expression levels, further supporting its role as an apoptosis inducer.
-
Antichlamydial Study :
- A series of derivatives were tested for their activity against Chlamydia, with those containing the trifluoromethyl group demonstrating superior efficacy compared to other analogs.
- The study concluded that modifications to the structure could lead to enhanced selectivity and potency against Chlamydia.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
